molecular formula C15H13N3OS2 B13056198 2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile

2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile

Cat. No.: B13056198
M. Wt: 315.4 g/mol
InChI Key: CRPIVEFMFUKEKV-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile typically involves a multi-step process. One common method includes the use of 2-bromophenyl acetonitrile and aromatic aldehydes as substrates, with elemental sulfur as the sulfur source. The reaction is mediated by CuCl in the presence of K2CO3 and 1,10-phenanthroline in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its methoxybenzyl group and thieno[2,3-D]thiazole core are particularly noteworthy for their potential to interact with biological targets in unique ways.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

2-[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]acetonitrile

InChI

InChI=1S/C15H13N3OS2/c1-19-11-4-2-10(3-5-11)9-17-15-18-14-13(21-15)8-12(20-14)6-7-16/h2-5,8H,6,9H2,1H3,(H,17,18)

InChI Key

CRPIVEFMFUKEKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CC#N

Origin of Product

United States

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